molecular formula C9H9BrN2O4 B14034628 Methyl 4-bromo-1-(2-oxotetrahydrofuran-3-YL)-1H-pyrazole-3-carboxylate

Methyl 4-bromo-1-(2-oxotetrahydrofuran-3-YL)-1H-pyrazole-3-carboxylate

Cat. No.: B14034628
M. Wt: 289.08 g/mol
InChI Key: RQNOOFZXWVZYIZ-UHFFFAOYSA-N
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Description

Methyl 4-bromo-1-(2-oxotetrahydrofuran-3-YL)-1H-pyrazole-3-carboxylate is a complex organic compound that features a pyrazole ring substituted with a bromine atom and a tetrahydrofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-bromo-1-(2-oxotetrahydrofuran-3-YL)-1H-pyrazole-3-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of a pyrazole precursor followed by esterification and cyclization to introduce the tetrahydrofuran ring. The reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for the addition of reagents and the maintenance of reaction conditions can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-1-(2-oxotetrahydrofuran-3-YL)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups within the molecule.

    Substitution: The bromine atom can be substituted with other nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

Methyl 4-bromo-1-(2-oxotetrahydrofuran-3-YL)-1H-pyrazole-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Methyl 4-bromo-1-(2-oxotetrahydrofuran-3-YL)-1H-pyrazole-3-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to changes in cellular functions and pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-chloro-1-(2-oxotetrahydrofuran-3-YL)-1H-pyrazole-3-carboxylate
  • Methyl 4-fluoro-1-(2-oxotetrahydrofuran-3-YL)-1H-pyrazole-3-carboxylate
  • Methyl 4-iodo-1-(2-oxotetrahydrofuran-3-YL)-1H-pyrazole-3-carboxylate

Uniqueness

Methyl 4-bromo-1-(2-oxotetrahydrofuran-3-YL)-1H-pyrazole-3-carboxylate is unique due to the presence of the bromine atom, which can influence the compound’s reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C9H9BrN2O4

Molecular Weight

289.08 g/mol

IUPAC Name

methyl 4-bromo-1-(2-oxooxolan-3-yl)pyrazole-3-carboxylate

InChI

InChI=1S/C9H9BrN2O4/c1-15-9(14)7-5(10)4-12(11-7)6-2-3-16-8(6)13/h4,6H,2-3H2,1H3

InChI Key

RQNOOFZXWVZYIZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NN(C=C1Br)C2CCOC2=O

Origin of Product

United States

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